PSB 06126
CAS No.: 1052089-16-3
Cat. No.: VC0004530
Molecular Formula: C24H15N2NaO5S
Molecular Weight: 466.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1052089-16-3 |
---|---|
Molecular Formula | C24H15N2NaO5S |
Molecular Weight | 466.4 g/mol |
IUPAC Name | sodium;1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate |
Standard InChI | InChI=1S/C24H16N2O5S.Na/c25-22-19(32(29,30)31)12-18(26-17-11-5-7-13-6-1-2-8-14(13)17)20-21(22)24(28)16-10-4-3-9-15(16)23(20)27;/h1-12,26H,25H2,(H,29,30,31);/q;+1/p-1 |
Standard InChI Key | BLOBABILSRPNHR-UHFFFAOYSA-M |
SMILES | C1=CC=C2C(=C1)C=CC=C2NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] |
Chemical and Structural Properties
PSB 06126 belongs to the anthraquinone sulfonate class, characterized by a planar aromatic core with a naphthylamino substituent at position 4 and a sulfonate group at position 2. The sodium salt enhances its solubility in aqueous solutions (up to 46.64 mg/mL in DMSO and 23.32 mg/mL in ethanol) . Key physicochemical properties include:
Property | Value |
---|---|
IUPAC Name | Sodium 1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate |
Canonical SMILES | [Na+].NC1=C2C(=O)C3=CC=CC=C3C(=O)C2=C(NC2=C3C=CC=CC3=CC=C2)C=C1S([O-])(=O)=O |
Topological Polar Surface Area | 138 Ų |
Hydrogen Bond Donor/Acceptor | 2/7 |
The compound’s structure facilitates π-π stacking and hydrogen bonding, critical for its interaction with the hydrophobic active site of NTPDase3 .
Synthesis and Stability
PSB 06126 is synthesized via multi-step organic reactions starting with bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). Key steps include:
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Chlorination: Treatment with phosphorus pentachloride yields the sulfonic acid chloride intermediate .
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Amination: Coupling with 1-naphthylamine under basic conditions introduces the naphthylamino group .
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Salt Formation: Neutralization with sodium hydroxide produces the sodium salt .
Industrial synthesis employs continuous flow systems to optimize yield (>98% purity), with quality control via HPLC and LC-MS . The compound is stable at room temperature but should be protected from prolonged light exposure due to its anthraquinone chromophore .
Biological Applications
Osteogenic Differentiation
In post-menopausal bone marrow-derived mesenchymal stromal cells (BM-MSCs), PSB 06126 (3 μM) restores osteogenic potential by inhibiting NTPDase3-mediated ATP hydrolysis. This increases extracellular ATP levels, activating P2X7 receptors and upregulating osteogenic markers (e.g., RUNX2, ALP) by 2.3-fold compared to controls .
Neuroinflammation
PSB 06126 (10 μM) reduces hippocampal neuroinflammation in rodent models by preserving ATP, which suppresses NLRP3 inflammasome activation. This effect correlates with a 40% decrease in IL-1β release.
Cancer Research
In glioblastoma cells, PSB 06126 (5 μM) enhances extracellular ATP concentrations, promoting apoptosis via P2X7-mediated calcium influx. Tumor spheroid growth inhibition reaches 62% after 72 hours.
Comparative Analysis with Analogues
Compound | NTPDase3 K (μM) | Selectivity | Solubility |
---|---|---|---|
PSB 06126 | 1.5 | >10-fold vs. NTPDase1/2 | High (aqueous) |
Reactive Blue 2 | 1.1 | Non-selective | Moderate (DMSO) |
ARL 67156 | 27.0 | Non-selective | Low (aqueous) |
PSB 06126’s sulfonate group confers superior solubility over Reactive Blue 2, while its selectivity outperforms ARL 67156 in complex biological matrices .
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